molecular formula C22H15N3O4S3 B11131059 (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B11131059
M. Wt: 481.6 g/mol
InChI Key: YRMJJHVEZBADEO-UHFFFAOYSA-N
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Description

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound that features a unique combination of functional groups, including thiadiazole, furan, thiophene, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The furan and thiophene rings are then incorporated through various coupling reactions. The final step involves the formation of the pyrrolidine-2,3-dione core and the hydroxy(thiophen-2-yl)methylidene group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be explored for therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
  • (4E)-1-[5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the benzylsulfanyl group may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H15N3O4S3

Molecular Weight

481.6 g/mol

IUPAC Name

1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H15N3O4S3/c26-18(15-9-5-11-30-15)16-17(14-8-4-10-29-14)25(20(28)19(16)27)21-23-24-22(32-21)31-12-13-6-2-1-3-7-13/h1-11,17,27H,12H2

InChI Key

YRMJJHVEZBADEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CO5

Origin of Product

United States

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